molecular formula C5H13Si B099005 Dimethyl(propyl)silicon CAS No. 18143-31-2

Dimethyl(propyl)silicon

Cat. No.: B099005
CAS No.: 18143-31-2
M. Wt: 101.24 g/mol
InChI Key: YRYCXMBFJDGADV-UHFFFAOYSA-N
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Description

Dimethyl(propyl)silicon is a silicon-based compound characterized by a central silicon atom bonded to two methyl groups (-CH₃), one propyl group (-CH₂CH₂CH₃), and a fourth substituent, which may vary depending on the specific derivative (e.g., alkoxy, thiol, or siloxy groups). Its general structure can be represented as CH₃-Si(-CH₂CH₂CH₃)(-X), where X denotes the fourth substituent. This compound is part of the organosilicon family, known for their versatility in industrial applications, including polymer synthesis, surface modification, and adhesion promotion .

Key properties of this compound include:

  • Moderate hydrophobicity due to methyl and propyl groups.
  • Chemical stability under ambient conditions, though reactivity increases with hydrolyzable substituents (e.g., alkoxy groups).
  • Flexibility in functionalization, enabling tailored applications in coatings, sealants, and composite materials .

Properties

CAS No.

18143-31-2

Molecular Formula

C5H13Si

Molecular Weight

101.24 g/mol

InChI

InChI=1S/C5H13Si/c1-4-5-6(2)3/h4-5H2,1-3H3

InChI Key

YRYCXMBFJDGADV-UHFFFAOYSA-N

SMILES

CCC[Si](C)C

Canonical SMILES

CCC[Si](C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares dimethyl(propyl)silicon with structurally related organosilicon compounds:

Compound Molecular Formula Substituents on Si Key Applications Reactivity Profile
This compound C₆H₁₆OSi (example) 2 CH₃, 1 C₃H₇, 1 X (variable) Coupling agents, polymer modifiers Moderate (depends on X)
Tetraethyl orthosilicate (TEOS) C₈H₂₀O₄Si 4 OCH₂CH₃ Mineralization, sol-gel processes High (hydrolyzes to form Si-OH)
3-Aminopropyltriethoxysilane (APTES) C₉H₂₃NO₃Si 1 NH₂(CH₂)₃, 3 OCH₂CH₃ Surface functionalization High (amine + ethoxy reactivity)
Polydimethylsiloxane (PDMS) (C₂H₆OSi)ₙ Repeating -O-Si(CH₃)₂-O- units Lubricants, medical devices Low (inert backbone)
3-Mercaptopropylmethyldimethoxysilane C₆H₁₆O₂SSi 1 SH(CH₂)₃, 1 CH₃, 2 OCH₃ Adhesion promotion, rubber vulcanization Moderate (thiol + methoxy reactivity)

Structural Insights :

  • TEOS lacks organic alkyl chains (only ethoxy groups), making it highly reactive in hydrolysis for silica formation .
  • APTES incorporates an amine-terminated propyl chain, enabling covalent bonding with polymers or biomolecules .
  • PDMS is a polymer with a non-reactive backbone, contrasting with monomeric this compound derivatives .

Reactivity and Mineralization Ability

  • This contrasts with TEOS, which releases soluble silica to promote hydroxyapatite (HA) formation .
  • Hydrolyzable groups (e.g., methoxy, ethoxy) : Enable gradual hydrolysis, similar to APTES , but with slower kinetics than TEOS due to steric hindrance from the propyl chain .

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